N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide
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Overview
Description
Its unique structure allows for diverse applications, making it a valuable tool for drug discovery, material synthesis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the isothiazolidinone ring and subsequent sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide
- N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Uniqueness
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C28H25F3N4O5S2, with a molecular weight of approximately 618.65 g/mol. It features multiple functional groups that enhance its reactivity and biological interactions, including a dioxidoisothiazolidine moiety and a sulfonamide group.
Property | Value |
---|---|
Molecular Formula | C28H25F3N4O5S2 |
Molecular Weight | 618.65 g/mol |
Formal Charge | 0 |
Atom Count | 67 |
Chiral Atom Count | 2 |
Bond Count | 71 |
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various biological pathways. Specifically, they have been shown to interact with protein phosphatases, which play critical roles in cellular signaling and regulation.
A notable study highlighted the inhibition of protein tyrosine phosphatase 1B (PTP1B) by isothiazolidinone-containing inhibitors, suggesting that similar compounds could modulate phosphorylation processes within cells . This modulation can lead to altered cellular responses, making these compounds potential candidates for therapeutic interventions in diseases like diabetes and cancer.
Study on Antiproliferative Effects
A comparative study involving structurally similar sulfonamides demonstrated their antiproliferative effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . While specific data on this compound is lacking, the observed trends support further investigation into its anticancer potential.
Properties
IUPAC Name |
N-benzyl-2-methyl-N-propan-2-yl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15(2)21(14-17-7-5-4-6-8-17)29(26,27)19-13-18(10-9-16(19)3)22-20(23)11-12-28(22,24)25/h4-10,13,15H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZWVZZKDBVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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